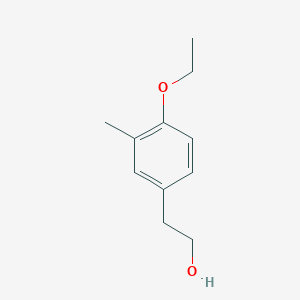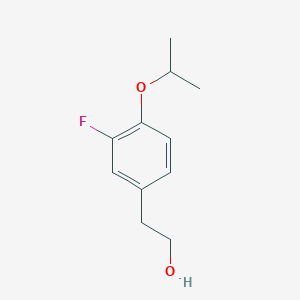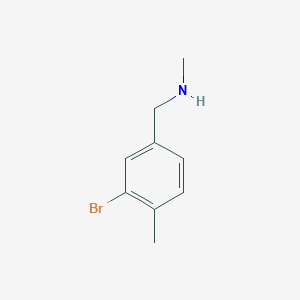
N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine
概要
説明
N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine typically involves the reaction of 2-chloro-5-trifluoromethylbenzyl chloride with N-methylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring, leading to partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylamines, benzylthiols, or benzyl ethers.
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced benzylamines or trifluoromethyl derivatives.
科学的研究の応用
N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity. The benzylamine moiety can interact with amino acid residues in the active site of enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-chloro-5-trifluoromethylbenzyl alcohol
- 2-chloro-5-trifluoromethylbenzaldehyde
- 2-chloro-5-trifluoromethylpyridine
Uniqueness
N-(2-chloro-5-trifluoromethylbenzyl)-N-methylamine is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its benzylamine moiety, which provides versatility in chemical modifications. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMMFFOAMNWPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7904841.png)
![[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7904843.png)






